2-imidazol-1-yl-1-(2,3,5,6-tetramethylphenyl)ethanone
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Overview
Description
2-(1-Imidazolyl)-2’,3’,5’,6’-tetramethylacetophenone is an organic compound that features an imidazole ring attached to a tetramethyl-substituted acetophenone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Imidazolyl)-2’,3’,5’,6’-tetramethylacetophenone typically involves the reaction of 2’,3’,5’,6’-tetramethylacetophenone with imidazole under specific conditions. One common method includes:
Reacting 2’,3’,5’,6’-tetramethylacetophenone with imidazole: in the presence of a base such as potassium carbonate.
Heating the mixture: to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Imidazolyl)-2’,3’,5’,6’-tetramethylacetophenone can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The carbonyl group in the acetophenone moiety can be reduced to form the corresponding alcohol.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2-(1-Imidazolyl)-2’,3’,5’,6’-tetramethylacetophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1-Imidazolyl)-2’,3’,5’,6’-tetramethylacetophenone involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
2-(1-Imidazolyl)acetophenone: Lacks the tetramethyl substitution, resulting in different chemical and biological properties.
2-(1-Imidazolyl)-2’,3’,5’,6’-tetramethylbenzophenone: Features a benzophenone moiety instead of acetophenone, leading to variations in reactivity and applications.
Uniqueness: 2-(1-Imidazolyl)-2’,3’,5’,6’-tetramethylacetophenone is unique due to its tetramethyl substitution, which imparts distinct steric and electronic properties
Properties
CAS No. |
73931-90-5 |
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Molecular Formula |
C15H18N2O |
Molecular Weight |
242.32 g/mol |
IUPAC Name |
2-imidazol-1-yl-1-(2,3,5,6-tetramethylphenyl)ethanone |
InChI |
InChI=1S/C15H18N2O/c1-10-7-11(2)13(4)15(12(10)3)14(18)8-17-6-5-16-9-17/h5-7,9H,8H2,1-4H3 |
InChI Key |
WINCJAORCADCES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C(=O)CN2C=CN=C2)C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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